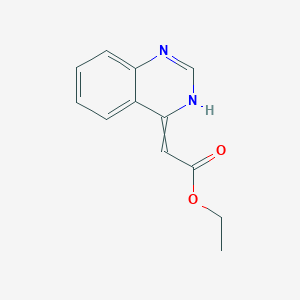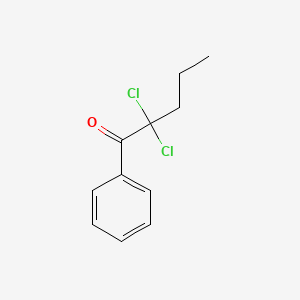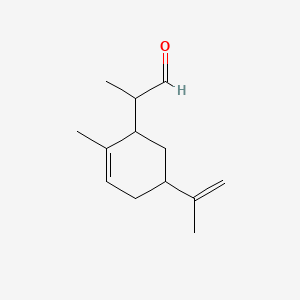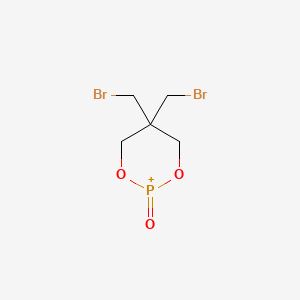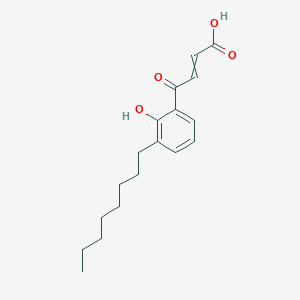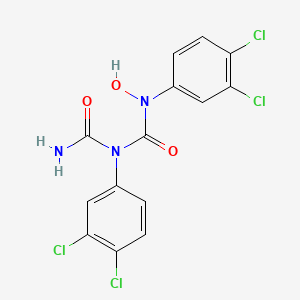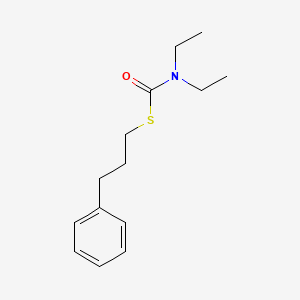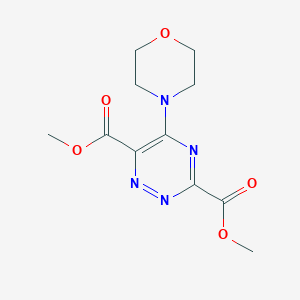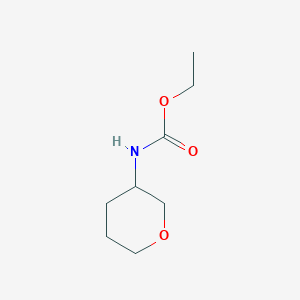
5,5'-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) is a complex organic compound known for its unique structure and properties This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with thiocarbonyl compounds. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mecanismo De Acción
The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-(Propane-1,3-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine)
- 5,5’-(Butane-1,4-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine)
- 5,5’-(Phenyl-1,4-diylbis(methylene))bis(N-phenyl-1,3,4-thiadiazol-2-amine)
Uniqueness
5,5’-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) is unique due to its specific ethane-1,2-diyl linker, which imparts distinct structural and electronic properties compared to other similar compounds
Propiedades
Número CAS |
72743-82-9 |
|---|---|
Fórmula molecular |
C18H16N6S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
5-[2-(5-anilino-1,3,4-thiadiazol-2-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16N6S2/c1-3-7-13(8-4-1)19-17-23-21-15(25-17)11-12-16-22-24-18(26-16)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23)(H,20,24) |
Clave InChI |
YFORXJHARDHLOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NN=C(S2)CCC3=NN=C(S3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



